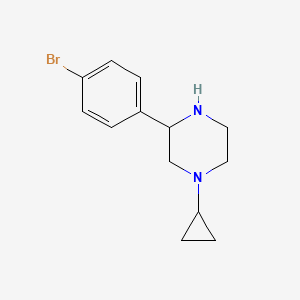

3-(4-Bromophenyl)-1-cyclopropylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Bromophenyl)-1-cyclopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It features a bromophenyl group attached to a cyclopropylpiperazine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-cyclopropylpiperazine typically involves the reaction of 4-bromophenylpiperazine with cyclopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the desired compound.

化学反応の分析

Types of Reactions

3-(4-Bromophenyl)-1-cyclopropylpiperazine can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.

Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl-cyclopropylpiperazine derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.

Major Products Formed

Oxidation: Bromophenyl oxides.

Reduction: Phenyl-cyclopropylpiperazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Properties

Piperazine derivatives, including 3-(4-Bromophenyl)-1-cyclopropylpiperazine, have been studied for their interactions with various neurotransmitter receptors. This compound is believed to influence serotonin and dopamine pathways, which are crucial in the treatment of mood disorders and psychostimulant effects.

- Serotonergic Activity : Piperazines often exhibit serotonergic activity, which can lead to antidepressant effects. For example, studies have indicated that certain piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or modulators of serotonin receptors .

- Dopaminergic Effects : The compound may also interact with dopamine receptors, potentially contributing to its stimulant properties. This interaction is significant as it parallels the mechanisms of action seen in other psychostimulants .

Potential Therapeutic Uses

The unique structure of this compound suggests several therapeutic avenues:

- Antidepressant and Anxiolytic Effects : Given its influence on serotonin systems, this compound could be explored as a candidate for treating depression and anxiety disorders. Research into similar piperazine derivatives has shown promise in these areas .

- Antipsychotic Applications : The dopaminergic activity may also position this compound as a potential antipsychotic agent. Some studies have indicated that modifications to piperazine structures can yield compounds effective against schizophrenia .

Research Findings and Case Studies

A number of studies have highlighted the pharmacological potential of piperazine derivatives:

| Study | Findings | Implications |

|---|---|---|

| Bruno et al., 1990 | Demonstrated antiarrhythmic and sedative effects of pyrazole derivatives | Suggests potential cardiovascular applications |

| Cottineau et al., 2002 | Reported hypoglycemic effects in specific piperazine compounds | Indicates possible uses in diabetes management |

| Baraldi et al., 1998 | Identified antiviral properties of certain piperazines | Opens avenues for antiviral drug development |

These findings underline the versatility of piperazine derivatives in medicinal chemistry and their potential to address various health conditions.

Safety and Toxicology Considerations

While exploring the applications of this compound, it is essential to consider safety profiles:

- Toxicity Reports : Some piperazines have been associated with adverse effects such as seizures and hyperthermia when used recreationally or inappropriately . Therefore, thorough toxicological evaluations are necessary before clinical applications can be pursued.

- Regulatory Status : The compound's status under drug regulations varies by region, impacting its availability for research and therapeutic use.

作用機序

The mechanism of action of 3-(4-Bromophenyl)-1-cyclopropylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to these targets, while the cyclopropylpiperazine moiety can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

類似化合物との比較

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl functionality but different core structure.

3-(4-Bromophenyl)propionic acid: Another bromophenyl derivative with a different functional group.

Uniqueness

3-(4-Bromophenyl)-1-cyclopropylpiperazine is unique due to its combination of a bromophenyl group and a cyclopropylpiperazine moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

生物活性

3-(4-Bromophenyl)-1-cyclopropylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 1248907-83-6

- Molecular Formula: C13H15BrN2

- Molecular Weight: 269.18 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly receptors and enzymes. The compound is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Key Mechanisms:

- Serotonin Receptor Modulation: The compound may influence serotonin receptor activity, potentially impacting mood and anxiety disorders.

- Dopamine Receptor Interaction: Similar interactions with dopamine receptors could suggest applications in treating neurological disorders.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

In Vivo Studies

In vivo studies have provided insights into the pharmacological effects of the compound:

Case Studies

- Antitumor Activity : A study investigated the antitumor effects of this compound on human ovarian cancer cell lines. The compound exhibited significant antiproliferative activity, with an IC50 value indicating effective tumor growth inhibition in vivo models (TGI = 70%) .

- Neuropharmacological Effects : Another study evaluated the compound's effects on anxiety-related behaviors in rodent models. The results indicated that administration of the compound led to a significant decrease in anxiety-like behaviors, suggesting potential use as an anxiolytic agent .

特性

IUPAC Name |

3-(4-bromophenyl)-1-cyclopropylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPKZVQZVZJDNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC(C2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。